1-(4-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 1-(4-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 862826-85-5
VCID: VC7668615
InChI: InChI=1S/C18H17ClN2OS/c1-13-4-2-3-5-15(13)12-23-18-20-10-11-21(18)17(22)14-6-8-16(19)9-7-14/h2-9H,10-12H2,1H3
SMILES: CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C18H17ClN2OS
Molecular Weight: 344.86

1-(4-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

CAS No.: 862826-85-5

Cat. No.: VC7668615

Molecular Formula: C18H17ClN2OS

Molecular Weight: 344.86

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole - 862826-85-5

Specification

CAS No. 862826-85-5
Molecular Formula C18H17ClN2OS
Molecular Weight 344.86
IUPAC Name (4-chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Standard InChI InChI=1S/C18H17ClN2OS/c1-13-4-2-3-5-15(13)12-23-18-20-10-11-21(18)17(22)14-6-8-16(19)9-7-14/h2-9H,10-12H2,1H3
Standard InChI Key ACTKYSZQKOICGK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(4-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is C₁₈H₁₇ClN₂OS, with a molecular weight of 344.86 g/mol. The imidazole ring’s partial saturation (4,5-dihydro configuration) reduces aromaticity, enhancing flexibility for intermolecular interactions. The chlorobenzoyl group at position 1 contributes to electron-withdrawing effects, while the sulfanyl-methylphenyl substituent at position 2 introduces steric bulk and lipophilicity.

PropertyValue/Description
CAS No.862826-85-5
Molecular FormulaC₁₈H₁₇ClN₂OS
Molecular Weight344.86 g/mol
SolubilityLimited data; likely soluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilitySensitive to strong acids/bases; stable under inert conditions

The compound’s structural complexity necessitates advanced analytical techniques for characterization. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the imidazole protons (δ 3.5–4.5 ppm for saturated CH₂ groups), aromatic protons (δ 7.0–8.0 ppm), and the sulfanyl-methylphenyl moiety (δ 2.5 ppm for CH₃). Mass spectrometry would show a molecular ion peak at m/z 344.86, with fragmentation patterns indicative of chlorobenzoyl and sulfanyl group cleavage.

Synthetic Methodologies

Synthesis of this compound involves multi-step organic reactions, typically starting with imidazole precursors. A plausible route includes:

  • Imidazole Ring Formation: Cyclization of glyoxal derivatives with ammonia or amines under acidic conditions generates the dihydroimidazole core .

  • Chlorobenzoyl Introduction: Reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) facilitates acylation at position 1.

  • Sulfanyl Group Incorporation: Thiolation using (2-methylphenyl)methanethiol under oxidative conditions (e.g., iodine or H₂O₂) introduces the sulfanyl moiety at position 2 .

Key optimization parameters include:

  • Temperature: Reactions are conducted at 60–80°C to balance reactivity and side-product formation .

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance solubility of intermediates .

  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate acylation and thiolation steps.

A comparative analysis of synthetic yields from analogous imidazole derivatives suggests a target yield of 65–75% after purification via column chromatography or recrystallization .

Industrial and Pharmaceutical Applications

1-(4-Chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole holds promise in:

  • Drug Development: As a scaffold for kinase inhibitors or antimicrobial agents.

  • Agrochemicals: Potential fungicidal activity, akin to cyazofamid, which targets Oomycete pathogens .

  • Materials Science: Functionalization of polymers or coatings due to its thermal stability and aromaticity.

Ongoing research explores its utility in photoactive materials and catalytic systems, leveraging the sulfanyl group’s electron-donating capacity .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step routes with moderate yields.

  • Biological Data Gaps: Limited in vivo studies or toxicity profiles.

  • Solubility Issues: Hydrophobicity may hinder formulation.

Future work should prioritize:

  • Route Optimization: Transition-metal catalysis or flow chemistry to improve efficiency .

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance potency.

  • Target Identification: Proteomic studies to elucidate molecular targets.

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